2,3'-Bithietane 1,1,1',1'-tetraoxide
Description
2,3'-Bithietane 1,1,1',1'-tetraoxide is a sulfur-containing heterocyclic compound characterized by two thietane rings (four-membered cyclic sulfides) connected via a 2,3' linkage. Each thietane ring is fully oxidized at the sulfur atoms, forming sulfone groups (tetraoxide configuration). This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
17471-12-4 |
|---|---|
Molecular Formula |
C6H10O4S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(1,1-dioxothietan-3-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C6H10O4S2/c7-11(8)3-5(4-11)6-1-2-12(6,9)10/h5-6H,1-4H2 |
InChI Key |
TVDOUUJQVCFKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C1C2CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Bithietane 1,1,1’,1’-tetraoxide typically involves the oxidation of 2,3’-bithietane. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for 2,3’-Bithietane 1,1,1’,1’-tetraoxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the oxidizing agents and the compound itself.
Chemical Reactions Analysis
Types of Reactions
2,3’-Bithietane 1,1,1’,1’-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfone groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
2,3’-Bithietane 1,1,1’,1’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2,3’-Bithietane 1,1,1’,1’-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Differences
| Compound | Molecular Formula | Sulfur Atoms | Oxidation State (S) | Key Functional Groups |
|---|---|---|---|---|
| 2,3'-Bithietane 1,1,1',1'-tetraoxide | C₄H₆O₄S₂ | 2 | +4 (all S as SO₂) | Two fused thietane sulfones |
| 1,3-Dithietane 1-oxide | C₂H₄OS₂ | 2 | +2 (one S as SO) | Single thietane sulfoxide |
| 1,3-Dithietane 1,1,3-trioxide | C₂H₄O₃S₂ | 2 | +4 (two S as SO₂) | Two sulfone groups |
Analysis :
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Inferred from Analogous Compounds)
Key Findings :
- Polarity : The tetraoxide’s higher polar surface area (due to four oxygen atoms) suggests greater solubility in polar solvents compared to its analogs.
- Lipophilicity : Lower XLogP3 values indicate reduced membrane permeability, limiting applications in biological systems compared to less oxidized dithietanes.
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